1-Bromo-4-cyclobutyloxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-cyclobutyloxy-2-methoxybenzene is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyloxy group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene typically involves the bromination of 4-cyclobutyloxy-2-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on cost-effectiveness and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution: Formation of 4-cyclobutyloxy-2-methoxyphenol or 4-cyclobutyloxy-2-methoxyaniline.
Oxidation: Formation of 4-cyclobutyloxy-2-methoxybenzaldehyde or 4-cyclobutyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclobutyloxy-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-cyclobutyloxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and cyclobutyloxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates and subsequent transformations leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
4-Bromoanisole (1-Bromo-4-methoxybenzene): Similar structure but lacks the cyclobutyloxy group.
2-Bromoanisole (1-Bromo-2-methoxybenzene): Similar structure but with the methoxy group in a different position.
4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of the cyclobutyloxy group.
Uniqueness: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C11H13BrO2 |
---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-bromo-4-cyclobutyloxy-2-methoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-7-9(5-6-10(11)12)14-8-3-2-4-8/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
ATBRMAHUCNFJCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.